

Chemical and physical properties of Clinolamide

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An In-depth Technical Guide on the Core Chemical and Physical Properties of Clinolamide

Disclaimer: While **Clinolamide** is a recognized chemical entity, specific experimental data regarding its physical properties such as melting point, boiling point, and precise solubility are not readily available in publicly accessible scientific literature. The information presented herein is based on its known chemical structure and data extrapolated from related fatty acid amides. The experimental protocols provided are generalized standard methods applicable to this class of compounds.

Introduction

Clinolamide, systematically known as N-cyclohexyllinoleamide, is a fatty acid amide with potential applications as an antilipidemic agent.[1] Its structure, comprising a linoleic acid backbone and a cyclohexylamine headgroup, imparts specific physicochemical characteristics that are crucial for its biological activity and formulation development. This document provides a comprehensive overview of the known chemical and physical properties of **Clinolamide**, methodologies for their experimental determination, and an exploration of its likely biological signaling pathway.

Chemical and Physical Properties

The properties of **Clinolamide** are summarized in the table below. Its long hydrocarbon chain suggests low aqueous solubility and a solid state at room temperature, typical of long-chain fatty acid amides.[2][3]



| Property | Data |
|--------------------|--|
| Systematic Name | (9Z,12Z)-N-cyclohexyloctadeca-9,12-dienamide |
| Synonyms | N-cyclohexyllinoleamide, Linoleic acid cyclohexylamide |
| Molecular Formula | C24H43NO |
| Molecular Weight | 361.61 g/mol |
| CAS Number | 3207-50-9 |
| Appearance | White to off-white solid (predicted) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Aqueous Solubility | Very low (predicted) |

Biological Activity and Signaling Pathway

As an antilipidemic agent, **Clinolamide** is predicted to modulate lipid metabolism. The primary mechanism for many fatty acid-derived signaling molecules is the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[3] These are nuclear receptors that, upon activation, regulate the transcription of genes involved in lipid and glucose metabolism.

Proposed Signaling Pathway: PPARα Activation

Clinolamide likely acts as an agonist for PPARα. The proposed signaling cascade is as follows:

- Cellular Uptake: Clinolamide, due to its lipophilic nature, passively diffuses across the cell membrane into the cytoplasm.
- PPARα Binding: Inside the cell, **Clinolamide** binds to and activates the PPARα receptor.
- Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

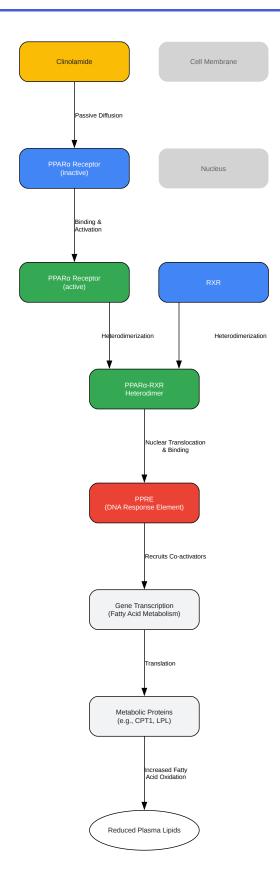






- Nuclear Translocation and PPRE Binding: This PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
- Gene Transcription: This binding event recruits co-activator proteins, initiating the transcription of genes that encode for proteins involved in fatty acid oxidation and lipid transport, ultimately leading to a reduction in circulating lipid levels.





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Proposed PPARα signaling pathway for **Clinolamide**.



Experimental Protocols

The following are standard methodologies for characterizing the physicochemical properties of fatty acid amides like **Clinolamide**.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This method measures the heat flow required to raise the temperature of a sample compared to a reference.

- Instrumentation: A calibrated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 1-3 mg of Clinolamide into a standard aluminum DSC pan. Crimp the pan with a lid.
- Method:
 - Place the sealed sample pan and an empty reference pan into the DSC cell.
 - Equilibrate the cell at a starting temperature of 25°C.
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature well above the expected melting point (e.g., 200°C).[4]
 - Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.
 - Record the heat flow versus temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[4]

Determination of Aqueous Solubility by Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.[5][6]

• Materials: **Clinolamide**, purified water (or relevant buffer), temperature-controlled shaker, centrifuge, analytical balance, filtration apparatus (e.g., 0.22 μm PTFE syringe filters), and a suitable analytical instrument (e.g., HPLC-UV).



Method:

- Add an excess amount of solid Clinolamide to a series of glass vials containing a known volume of purified water.
- Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- After agitation, allow the vials to stand at the same temperature to let undissolved solids settle.
- Carefully withdraw an aliquot from the clear supernatant and filter it to remove any remaining solid particles.
- Quantify the concentration of Clinolamide in the filtrate using a validated analytical method, such as HPLC. The resulting concentration is the aqueous solubility.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of organic compounds.

- Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
- Sample Preparation: Accurately weigh a small amount of Clinolamide and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
- Chromatographic Conditions (Typical):
 - Column: C18, 150 mm x 4.6 mm, 5 μm particle size.

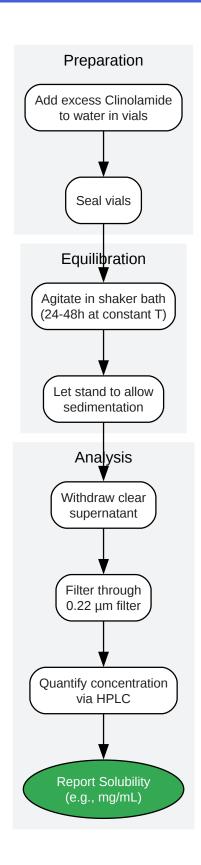






- Mobile Phase: A gradient of acetonitrile and water is commonly used for fatty acid amides.
 [8]
- Flow Rate: 1.0 mL/min.
- o Column Temperature: 40°C.
- Detection Wavelength: 205-215 nm (due to the amide chromophore).
- Injection Volume: 10 μL.
- Method:
 - Inject the prepared sample solution into the HPLC system.
 - Record the chromatogram.
 - The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.





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Workflow for the Shake-Flask Solubility method.



Conclusion

Clinolamide is an N-acyl amide with potential as an antilipidemic agent, likely functioning through the PPAR α signaling pathway. While its fundamental chemical identity is established, a comprehensive understanding of its physical properties requires further experimental investigation. The standardized protocols outlined in this guide provide a robust framework for researchers to determine these key parameters, which are essential for advancing the development of Clinolamide for therapeutic applications.

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